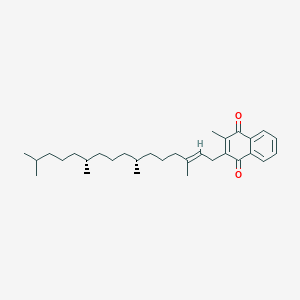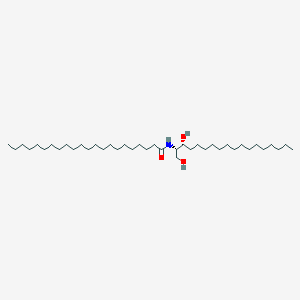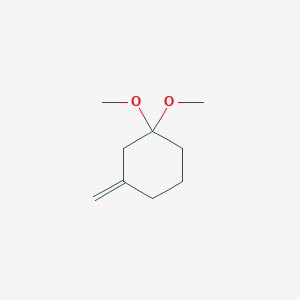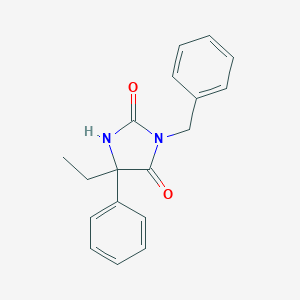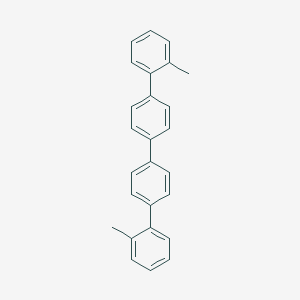![molecular formula C14H24N2O B021578 1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol CAS No. 108621-85-8](/img/structure/B21578.png)
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol is an organic compound that features both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with m-aminophenol and beta-methylpentylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Catalysts and Reagents: Commonly used catalysts include acids or bases to facilitate the reaction. Solvents such as ethanol or methanol are often employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol involves large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors are used.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
- Alpha-(m-Aminophenyl)-beta-ethylaminoethanol
- Alpha-(m-Aminophenyl)-beta-propylaminoethanol
Uniqueness
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
108621-85-8 |
|---|---|
Molekularformel |
C14H24N2O |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-5-9-16(2)11-14(17)12-7-6-8-13(15)10-12/h6-8,10,14,17H,3-5,9,11,15H2,1-2H3 |
InChI-Schlüssel |
MXUBNUMMIHAQBF-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
Kanonische SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
Synonyme |
1-(3-aminophenyl)-2-(methyl-pentyl-amino)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


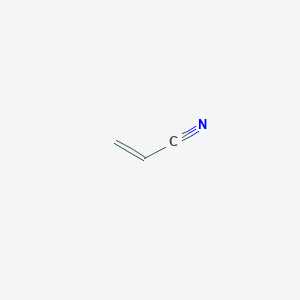
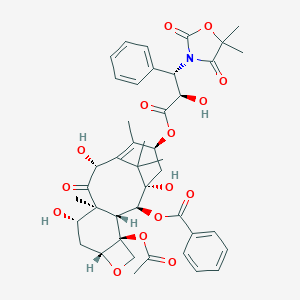
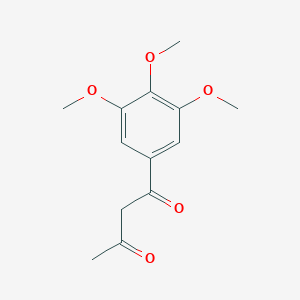

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)
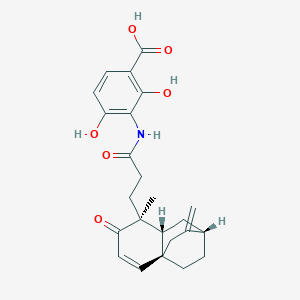

![4-[(4-Aminophenyl)sulfonyl]resorcinol](/img/structure/B21515.png)
